Cas no 7226-33-7 (2-Deoxy-2-fluoro-D-ribofuranose)

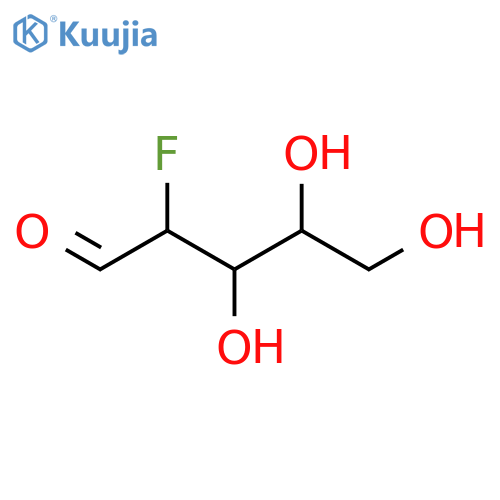

7226-33-7 structure

商品名:2-Deoxy-2-fluoro-D-ribofuranose

2-Deoxy-2-fluoro-D-ribofuranose 化学的及び物理的性質

名前と識別子

-

- 2'-deoxy-2'-fluororibose

- D-Ribose, 2-deoxy-2-fluoro-

- (2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal

- 2-DEOXY-2-FLUORO-D-RIBOFURANOSE

- 7226-33-7

- DTXSID40222587

- (2R,3R,4R)-2-fluoro-3,4,5-trihydroxy-pentanal

- SCHEMBL187021

- 2-Deoxy-2-fluoro-D-ribofuranose

-

- インチ: InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1

- InChIKey: NJYXSKVOTDPOAT-LMVFSUKVSA-N

- ほほえんだ: C([C@H]([C@H]([C@H](C=O)F)O)O)O

計算された属性

- せいみつぶんしりょう: 152.04847

- どういたいしつりょう: 152.04848693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 403.1±45.0 °C at 760 mmHg

- フラッシュポイント: 197.6±28.7 °C

- PSA: 77.76

- じょうきあつ: 0.0±2.1 mmHg at 25°C

2-Deoxy-2-fluoro-D-ribofuranose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Deoxy-2-fluoro-D-ribofuranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D236303-1mg |

2-Deoxy-2-fluoro-D-ribofuranose |

7226-33-7 | 1mg |

$173.00 | 2023-05-18 | ||

| TRC | D236303-0.5mg |

2-Deoxy-2-fluoro-D-ribofuranose |

7226-33-7 | 0.5mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D236303-10mg |

2-Deoxy-2-fluoro-D-ribofuranose |

7226-33-7 | 10mg |

$1378.00 | 2023-05-18 | ||

| TRC | D236303-5mg |

2-Deoxy-2-fluoro-D-ribofuranose |

7226-33-7 | 5mg |

$775.00 | 2023-05-18 | ||

| TRC | D236303-100mg |

2-Deoxy-2-fluoro-D-ribofuranose |

7226-33-7 | 100mg |

$ 12800.00 | 2023-09-08 |

2-Deoxy-2-fluoro-D-ribofuranose 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

7226-33-7 (2-Deoxy-2-fluoro-D-ribofuranose) 関連製品

- 29702-43-0(2-Deoxy-2-fluoro-D-glucose)

- 70763-62-1(2-Deoxy-2-fluoro-L-fucose)

- 51146-53-3(2-Deoxy-2-fluoro-D-galactose)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬